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Methyl 3-amino-2-

hydroxybenzoate

Cat. No.: B045944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for

Methyl 3-amino-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical

research. This document outlines the core chemical transformations, provides detailed

experimental protocols, and presents key quantitative data in a structured format.

Introduction
Methyl 3-amino-2-hydroxybenzoate is a substituted aromatic compound with applications as

a building block in the synthesis of more complex molecules, including active pharmaceutical

ingredients. Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a

benzene ring, allows for a variety of subsequent chemical modifications. This guide focuses on

a common and effective two-step synthesis route commencing from the readily available

starting material, methyl salicylate.

Core Synthesis Pathway
The principal pathway for the synthesis of methyl 3-amino-2-hydroxybenzoate involves two

sequential reactions:

Nitration of Methyl Salicylate: This electrophilic aromatic substitution introduces a nitro group

onto the benzene ring of methyl salicylate, yielding the intermediate, methyl 2-hydroxy-3-
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nitrobenzoate.

Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to

an amino group to afford the final product, methyl 3-amino-2-hydroxybenzoate.

This pathway is illustrated in the following diagram:

Methyl Salicylate

Methyl 2-hydroxy-3-nitrobenzoate

Nitration

HNO₃ / H₂SO₄ Methyl 3-amino-2-hydroxybenzoate

Reduction

Fe / Acetic Acid, Ethanol

Click to download full resolution via product page

Figure 1: Overall synthesis pathway for methyl 3-amino-2-hydroxybenzoate.

Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along

with tables summarizing the key quantitative data.

Step 1: Nitration of Methyl Salicylate to Methyl 2-
hydroxy-3-nitrobenzoate
The nitration of methyl salicylate requires careful control of reaction conditions to favor the

formation of the desired 3-nitro isomer over other potential isomers (e.g., the 5-nitro isomer).

The hydroxyl and methoxycarbonyl groups on the benzene ring direct the electrophilic

substitution, and the reaction typically yields a mixture of products. While advanced methods

for regioselective nitration exist, a standard procedure is presented below.

Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL

of concentrated sulfuric acid to 0-5 °C in an ice bath.

Slowly add 10 g (65.7 mmol) of methyl salicylate to the cooled sulfuric acid with continuous

stirring, maintaining the temperature below 10 °C.

Prepare a nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 7 mL of

concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

Add the cold nitrating mixture dropwise to the methyl salicylate solution over a period of 30-

45 minutes. The temperature of the reaction mixture should be strictly maintained between 0

and 10 °C.

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2

hours.

Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

A solid precipitate of the crude product will form. Allow the ice to melt completely.

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings

are neutral to litmus paper.

The crude product, a mixture of isomers, can be purified by recrystallization from ethanol or

by column chromatography to isolate the methyl 2-hydroxy-3-nitrobenzoate.

Quantitative Data for Nitration:
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Parameter Value Reference

Starting Material Methyl Salicylate -

Key Reagents
Conc. Nitric Acid, Conc.

Sulfuric Acid
-

Reaction Temperature 0-10 °C General Procedure

Product
Methyl 2-hydroxy-3-

nitrobenzoate
[1][2]

Molecular Formula C₈H₇NO₅ [1]

Molecular Weight 197.15 g/mol [2]

Purity (typical) >98.0% (after purification) [2]

Appearance
White to yellow crystalline

powder
[2]

Step 2: Reduction of Methyl 2-hydroxy-3-nitrobenzoate
to Methyl 3-amino-2-hydroxybenzoate
The reduction of the nitro group to an amine is a critical step. A highly effective method utilizes

iron powder in an acidic medium, which offers high yields and avoids the need for high-

pressure hydrogenation equipment.[3]

Experimental Protocol:

In a round-bottom flask, dissolve 8 g (40.58 mmol) of methyl 2-hydroxy-3-nitrobenzoate in

160 mL of a 1:1 (v/v) mixture of acetic acid and ethanol.[3]

To this solution, add 9.971 g (178.55 mmol) of iron powder.[3]

Heat the reaction mixture to reflux and maintain for 2 hours.[3]

Upon completion of the reaction, cool the mixture to room temperature.[3]
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Dilute the mixture with 50 mL of water and extract twice with 100 mL portions of ethyl

acetate.[3]

Combine the organic phases and wash with a dilute sodium bicarbonate solution until the

washings are neutral.[3]

Dry the organic layer over anhydrous sodium sulfate.[3]

Remove the solvent by concentration under reduced pressure to yield the final product.[3]

Quantitative Data for Reduction:

Parameter Value Reference

Starting Material
Methyl 2-hydroxy-3-

nitrobenzoate
[3]

Key Reagents
Iron Powder, Acetic Acid,

Ethanol
[3]

Reaction Condition Reflux [3]

Reaction Time 2 hours [3]

Product
Methyl 3-amino-2-

hydroxybenzoate
[3][4]

Yield 95% [3]

Molecular Formula C₈H₉NO₃ [4]

Molecular Weight 167.16 g/mol [4]

Melting Point 97-99 °C [3]

Appearance Brown Solid [3]

Experimental Workflow Visualization
The following diagram illustrates the workflow for the reduction of methyl 2-hydroxy-3-

nitrobenzoate.
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Reaction Setup

Workup and Purification

Dissolve Methyl 2-hydroxy-3-nitrobenzoate
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Figure 2: Experimental workflow for the reduction step.
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Conclusion
The synthesis of methyl 3-amino-2-hydroxybenzoate can be effectively achieved through a

two-step process involving the nitration of methyl salicylate followed by the reduction of the

resulting nitro-intermediate. While the nitration step requires careful control to manage isomeric

purity, the reduction of methyl 2-hydroxy-3-nitrobenzoate using iron in an acidic ethanol/acetic

acid mixture is a high-yielding and straightforward procedure.[3] The detailed protocols and

data provided in this guide serve as a valuable resource for researchers and professionals

engaged in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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